molecular formula C13H21N3O3 B8165624 tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate

tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate

Cat. No.: B8165624
M. Wt: 267.32 g/mol
InChI Key: YYBBWWBPMOKYNH-UHFFFAOYSA-N
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Description

tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a 5-aminopyridin-2-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-aminopyridin-2-ol with 3-bromopropylamine to form 3-((5-aminopyridin-2-yl)oxy)propylamine.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the substituents introduced.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyridine-containing scaffolds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: Potential use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-aminopyridin-2-yl)carbamate
  • tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

tert-Butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the propyl ether linkage, which can influence its reactivity and interaction with biological targets compared to other similar compounds that may lack this feature.

Biological Activity

Tert-butyl (3-((5-aminopyridin-2-yl)oxy)propyl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol

The structural formula can be represented as follows:

tert Butyl 3 5 aminopyridin 2 yl oxy propyl carbamate\text{tert Butyl 3 5 aminopyridin 2 yl oxy propyl carbamate}

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, potentially influencing pathways related to inflammation and cell signaling. It has been noted for its ability to modulate the activity of certain kinases, which play crucial roles in cellular processes such as proliferation and apoptosis.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines in response to stimuli such as amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound's ability to lower tumor necrosis factor-alpha (TNF-α) levels suggests a protective effect on neuronal health .

Neuroprotective Properties

The neuroprotective effects of this compound have been evaluated using astrocyte cell cultures. In these studies, the compound significantly reduced cell death induced by Aβ exposure, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Anticancer Activity

Emerging evidence suggests that derivatives of aminopyridine compounds, including this compound, may possess anticancer properties. These compounds have shown promise in inhibiting specific kinases associated with cancer cell proliferation and survival, indicating their potential use in targeted cancer therapies .

Study 1: Neuroprotection in Astrocytes

In a study examining the effects on astrocyte cultures treated with Aβ peptides, this compound was found to decrease astrocyte death by approximately 20% compared to controls treated only with Aβ. This reduction was correlated with decreased TNF-α production, although not statistically significant when compared to Aβ-only treatments .

Study 2: Inhibition of Kinase Activity

A series of experiments focused on the inhibition of Bruton's tyrosine kinase (BTK), a target in various hematological cancers. Compounds structurally related to this compound demonstrated selective inhibition of BTK, leading to reduced proliferation in cancer cell lines .

Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduced astrocyte death in Aβ-stimulated cultures
Anti-inflammatoryDecreased TNF-α levels
AnticancerInhibition of BTK activity

Structural Activity Relationship (SAR)

CompoundActivity LevelTargeted KinaseReference
Tert-butyl derivativeModerateBTK
Related aminopyridineHighVarious kinases

Properties

IUPAC Name

tert-butyl N-[3-(5-aminopyridin-2-yl)oxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)15-7-4-8-18-11-6-5-10(14)9-16-11/h5-6,9H,4,7-8,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBWWBPMOKYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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